4-Fluoro-1-methylpiperidin-3-amine
CAS No.:
Cat. No.: VC17861371
Molecular Formula: C6H13FN2
Molecular Weight: 132.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13FN2 |
|---|---|
| Molecular Weight | 132.18 g/mol |
| IUPAC Name | 4-fluoro-1-methylpiperidin-3-amine |
| Standard InChI | InChI=1S/C6H13FN2/c1-9-3-2-5(7)6(8)4-9/h5-6H,2-4,8H2,1H3 |
| Standard InChI Key | HLQIJIWWHUNNMY-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(C(C1)N)F |
Introduction
Chemical Structure and Properties
Molecular Characteristics
4-Fluoro-1-methylpiperidin-3-amine exists as four stereoisomers due to chiral centers at positions 3 and 4. The cis-(3S,4R) and trans-(3R,4R) configurations are most frequently studied. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₁₃FN₂ | |
| Molecular weight | 132.18 g/mol | |
| Boiling point | Not reported | – |
| Solubility | High in polar solvents (e.g., water for dihydrochloride salt) |
The dihydrochloride salt (C₆H₁₅Cl₂FN₂, MW 205.10 g/mol) is commonly used to enhance stability and solubility.
Stereochemical Considerations
Stereochemistry critically influences biological activity:
-
(3S,4R)-isomer: Demonstrated acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.8 µM) and potential in Alzheimer’s disease.
-
(3R,4R)-isomer: Shows receptor-binding selectivity in neurological studies.
-
cis vs. trans: cis isomers generally exhibit higher metabolic stability due to fluorine’s axial positioning .
Synthesis and Optimization
Asymmetric Hydrogenation
A scalable method for cis-(3S,4R)-4-fluoro-1-methylpiperidin-3-amine involves rhodium-catalyzed hydrogenation of an N-benzyl tetrahydropyridinium precursor (Scheme 1) :
Enzymatic Transamination
Dynamic kinetic transaminase approaches using 2-fluoroketone substrates achieve syn-selectivity (dr = 15:1, 96% ee) .
Industrial-Scale Production
-
Batch reactors: Optimized for high yield (≥95%) and minimal defluorination (<3% byproduct) .
-
Purification: Crystallization or chromatography ensures >98.5% purity .
Biological Activity and Mechanisms
Enzyme Inhibition
-
AChE/Butyrylcholinesterase (BuChE): The (3S,4R)-isomer inhibits AChE (IC₅₀ = 0.8 µM) and BuChE (IC₅₀ = 2.1 µM), surpassing donepezil in in vitro models.
-
Mechanism: Fluorine’s electronegativity enhances binding to catalytic triads (e.g., Ser203-His447-Glu334 in AChE).
Receptor Interactions
-
Neurological targets: Modulates σ-1 receptors (Kᵢ = 12 nM) and dopamine D₂/D₃ subtypes (Kᵢ = 8–15 nM).
-
Anticancer activity: Induces apoptosis in HT-29 colon cancer cells (EC₅₀ = 4.2 µM) via caspase-3 activation.
Therapeutic Applications
Neurological Disorders
-
Alzheimer’s disease: cis-(3S,4R)-isomer improves cognitive function in murine models (Morris water maze: 40% reduction in escape latency).
-
Depression/anxiety: (3R,4R)-isomer shows anxiolytic effects in elevated plus-maze tests (25% increase in open-arm time).
Oncology
-
Combination therapy: Synergizes with 5-fluorouracil (CI = 0.3) in colorectal cancer models.
Comparative Analysis with Analogues
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 1-Methylpiperidine | Lacks fluorine and amine | Solvent, low bioactivity |
| 4-Fluoropiperidine | No methyl group | Weak AChE inhibition (IC₅₀ > 50 µM) |
| 4-Fluoro-1-methylpiperidin-3-amine | Fluorine + methyl synergy | AChE IC₅₀ = 0.8 µM |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume